molecular formula C15H16N2O5 B11978970 N'-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide

N'-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide

Cat. No.: B11978970
M. Wt: 304.30 g/mol
InChI Key: UGAKHFMJBNRTLP-CXUHLZMHSA-N
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Description

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 3,4,5-trimethoxybenzylidene moiety imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide can be synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-furohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired hydrazone product .

Industrial Production Methods

While specific industrial production methods for N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. In biological systems, it can induce apoptosis by activating death receptors and mitochondrial pathways. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4,5-Trimethoxybenzylidene)-2-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)9-16-17-15(18)11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

UGAKHFMJBNRTLP-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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